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Compound of Interest

Compound Name: 5-Methyl-3-nitro-1h-pyrazole

CAS No.: 1048925-02-5; 34334-96-8

Cat. No.: B2449841

Get Quote

Executive Summary
5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the

fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] As a

mononitro pyrazole derivative, it serves as a gateway intermediate for the synthesis of

advanced energetic compounds, such as 3,4-dinitropyrazole (DNP) and trinitromethyl-

functionalized oxidizers.

This guide addresses the specific challenges associated with this compound: tautomeric

ambiguity, regioselective synthesis, and functionalization. Unlike its 4-nitro isomer, which is

easily accessible via standard electrophilic aromatic substitution, the 3-nitro isomer requires

specialized synthetic protocols involving rearrangement or cyclization strategies to bypass

thermodynamic wells.

Chemical Identity & Tautomerism
The reactivity of 5-methyl-3-nitro-1H-pyrazole is defined by its annular tautomerism.[1] In

solution and the solid state, the proton on the pyrazole nitrogen oscillates between N1 and N2,
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effectively making the 3-nitro and 5-nitro positions equivalent in the unsubstituted parent

structure.

Tautomer A: 5-Methyl-3-nitro-1H-pyrazole (Nitro group at position 3 relative to NH).[1]

Tautomer B: 3-Methyl-5-nitro-1H-pyrazole (Nitro group at position 5 relative to NH).[1]

While often used interchangeably, the specific tautomer becomes fixed upon N-alkylation,

leading to distinct regioisomers with vastly different electronic properties.

Tautomeric Equilibrium Diagram

5-Methyl-3-nitro-1H-pyrazole
(Nitro adjacent to NH)

3-Methyl-5-nitro-1H-pyrazole
(Nitro distal to NH)

 Fast Proton Shift (Solution)

Click to download full resolution via product page

Caption: The dynamic equilibrium between the 3-nitro and 5-nitro forms. In non-polar solvents,

the intramolecular hydrogen bond often stabilizes the 3-nitro tautomer.

Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b2449841/docs?utm_src=pdf-body#in-depth-technical-guide-5-methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/product/b2449841/docs?utm_src=pdf-body-img#in-depth-technical-guide-5-methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

CAS Number 34334-96-8

Molecular Formula C₄H₅N₃O₂

Molecular Weight 127.10 g/mol

Melting Point 121 °C
Distinct from 4-nitro isomer

(~134 °C)

Density (Crystal) ~1.57 g/cm³
Estimated based on 3-

nitropyrazole analogs

pKa ~9.5 - 10.0
Weakly acidic due to nitro-

group electron withdrawal

Appearance White to pale yellow crystals

Solubility
Soluble in DMSO, MeOH,

EtOAc
Poor solubility in water

Advanced Synthesis: The Rearrangement Protocol
Direct nitration of 3-methylpyrazole with mixed acid predominantly yields 3-methyl-4-

nitropyrazole due to the high electron density at the 4-position.[1] To install the nitro group at

the 3-position, one must utilize the Habraken Rearrangement (thermal rearrangement of N-

nitropyrazoles).

Mechanistic Pathway[1][2][3][4][5]
N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) yields 1-nitro-

3-methylpyrazole.[1]

Thermal Rearrangement: Heating the N-nitro intermediate induces a [1,5]-sigmatropic shift

(or radical dissociation-recombination), moving the nitro group from Nitrogen to Carbon (C3

or C5).[1]

Step-by-Step Experimental Protocol
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Safety:This reaction involves energetic intermediates.[1][2] Use blast shields and conduct

strictly in a fume hood.

Phase 1: Synthesis of N-Nitro Intermediate[1]
Reagents: 3-Methylpyrazole (10 mmol), Acetic Anhydride (excess), Fuming Nitric Acid (12

mmol).

Procedure:

Cool acetic anhydride to 0°C. Slowly add fuming HNO₃, maintaining temp < 5°C

(exothermic!).

Add 3-methylpyrazole dropwise.[1] Stir at 0°C for 1 hour.

Quench mixture into ice water. The N-nitro derivative (1-nitro-3-methylpyrazole) will

precipitate or oil out.[1]

Extract with dichloromethane (DCM), wash with bicarbonate, dry over MgSO₄, and

concentrate carefully (N-nitro compounds are potentially unstable).

Phase 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-
pyrazole[1]

Solvent: Benzonitrile or Anisole (High boiling point required).[1][3]

Procedure:

Dissolve the N-nitro intermediate in benzonitrile.[1]

Heat to 140–150°C for 2–4 hours. Monitor by TLC or HPLC.[1]

The nitro group migrates from N to C3/C5.[1]

Cool the solution. The product often crystallizes upon cooling or addition of hexanes.

Purification: Recrystallize from ethanol/water to remove any 4-nitro isomer byproducts.[1]
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Synthesis Workflow Diagram

3-Methylpyrazole

N-Nitration
(Ac2O / HNO3, 0°C)

1-Nitro-3-methylpyrazole
(Kinetic Intermediate)

Thermal Rearrangement
(Benzonitrile, 150°C)

5-Methyl-3-nitro-1H-pyrazole
(Thermodynamic Product)

Click to download full resolution via product page

Caption: The "Habraken Rearrangement" route bypasses the 4-position preference of

electrophilic substitution.

Reactivity & Functionalization[1][2][4][7]
Regioselective N-Alkylation
When alkylating 5-methyl-3-nitro-1H-pyrazole (e.g., with methyl iodide or benzyl bromide),

two isomers are formed.[1] The ratio depends heavily on the base and solvent conditions.

Isomer 1 (1,5-dimethyl-3-nitropyrazole): Often favored by steric freedom.[1]

Isomer 2 (1,3-dimethyl-5-nitropyrazole): Often favored in polar aprotic solvents where the

specific tautomer is stabilized.[1]
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Separation: Isomers typically have distinct R_f values on silica gel (EtOAc/Hexane systems)

due to the dipole difference created by the nitro group's position relative to the N-alkyl chain.

Reduction to Amines
The nitro group can be reduced to an amine (3-amino-5-methylpyrazole) using:

Catalytic Hydrogenation: H₂, Pd/C in MeOH.

Chemical Reduction: SnCl₂ / HCl or Fe / NH₄Cl.[1]

Note: The resulting amine is air-sensitive and should be used immediately or stored as a salt

(HCl).[1]

Energetic Salts
The acidic NH proton (pKa ~10) allows for the formation of ionic salts with nitrogen-rich bases

(e.g., ammonia, hydrazine, 1,2,4-triazole). These salts exhibit higher density and better

detonation velocities than the neutral parent, making them prime candidates for insensitive

munitions.

Applications in Energetic Materials
5-Methyl-3-nitro-1H-pyrazole is a strategic precursor for 3,4-Dinitropyrazole (DNP).[1]

Pathway: Nitration of the 3-nitro derivative forces the second nitro group into the 4-position

(the most activated remaining site).

Significance: DNP is a melt-cast explosive (MP ~88°C) with performance comparable to TNT

but with lower sensitivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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